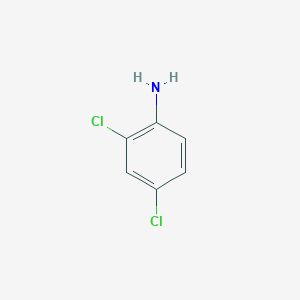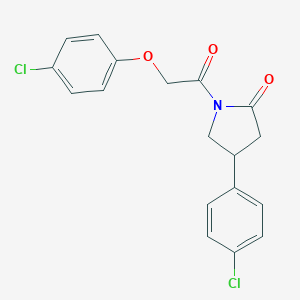
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone, also known as CPAC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPAC belongs to the class of pyrrolidinone compounds and has shown promising results in various research studies. In
Mecanismo De Acción
The exact mechanism of action of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone is not fully understood. However, it has been proposed that 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that play a role in inflammation. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in lab experiments is its low toxicity. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have low toxicity in animal studies, which makes it a potentially safe compound for use in humans. However, one of the limitations of using 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone. One area of research could focus on optimizing the synthesis method of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone to improve its yield and purity. Another area of research could focus on developing new formulations of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone that improve its solubility and bioavailability. Additionally, future research could explore the potential use of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone in combination with other drugs for the treatment of various diseases. Finally, more research is needed to fully understand the mechanism of action of 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone and its potential therapeutic applications.
Métodos De Síntesis
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone can be synthesized using a multistep reaction process. The first step involves the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. The second step involves the reaction of 4-chloroacetophenone with pyrrolidine to form 4-(4-chlorophenyl)-2-pyrrolidinone. Finally, the third step involves the reaction of 4-(4-chlorophenyl)-2-pyrrolidinone with 4-chlorophenoxyacetic acid to form 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone has been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial infections.
Propiedades
Número CAS |
137427-80-6 |
|---|---|
Nombre del producto |
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone |
Fórmula molecular |
C18H15Cl2NO3 |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenoxy)acetyl]-4-(4-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H15Cl2NO3/c19-14-3-1-12(2-4-14)13-9-17(22)21(10-13)18(23)11-24-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2 |
Clave InChI |
PYFVQSXJADVFPM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Sinónimos |
1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



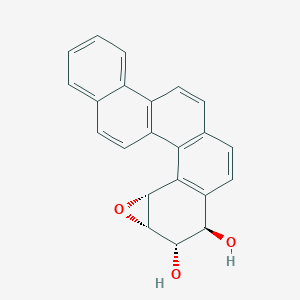
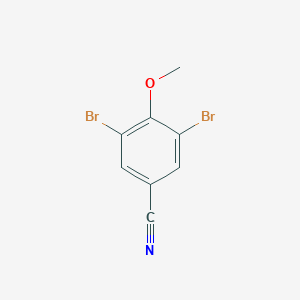
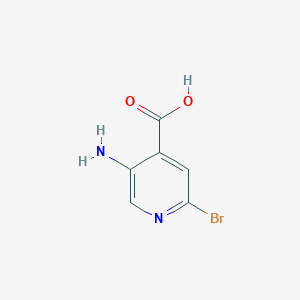

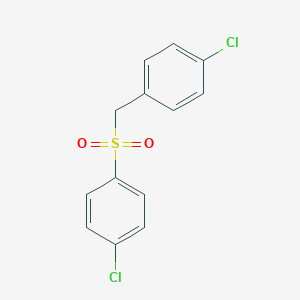
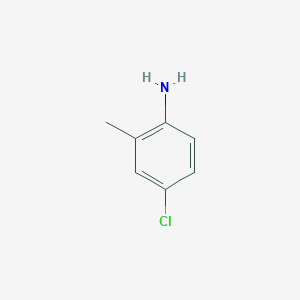
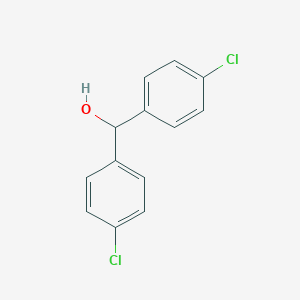
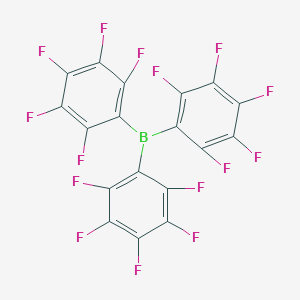
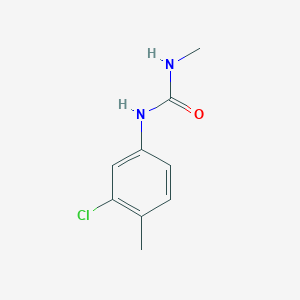
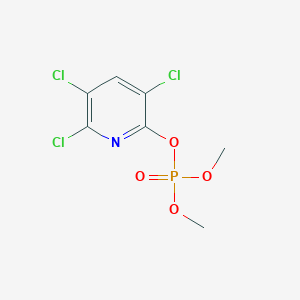
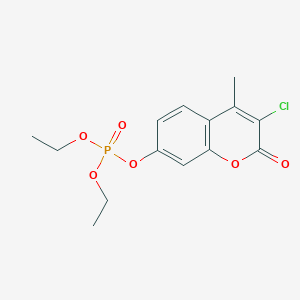
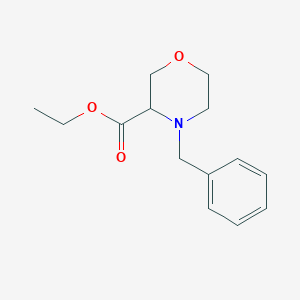
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
